Cas no 2260935-87-1 (5-fluoro-3-methylthiophene-2-carboxylic acid)

5-fluoro-3-methylthiophene-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 5-fluoro-3-methylthiophene-2-carboxylic acid
- 2-Thiophenecarboxylic acid, 5-fluoro-3-methyl-
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- インチ: 1S/C6H5FO2S/c1-3-2-4(7)10-5(3)6(8)9/h2H,1H3,(H,8,9)
- InChIKey: OJQBLXSEALSWFM-UHFFFAOYSA-N
- ほほえんだ: C1(C(O)=O)SC(F)=CC=1C
じっけんとくせい
- 密度みつど: 1.431±0.06 g/cm3(Predicted)
- ふってん: 276.1±35.0 °C(Predicted)
- 酸性度係数(pKa): 3.70±0.10(Predicted)
5-fluoro-3-methylthiophene-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1663159-5.0g |
5-fluoro-3-methylthiophene-2-carboxylic acid |
2260935-87-1 | 95% | 5.0g |
$2816.0 | 2023-07-10 | |
Enamine | EN300-1663159-1000mg |
5-fluoro-3-methylthiophene-2-carboxylic acid |
2260935-87-1 | 95.0% | 1000mg |
$971.0 | 2023-09-21 | |
Enamine | EN300-1663159-250mg |
5-fluoro-3-methylthiophene-2-carboxylic acid |
2260935-87-1 | 95.0% | 250mg |
$481.0 | 2023-09-21 | |
1PlusChem | 1P02870P-5g |
5-fluoro-3-methylthiophene-2-carboxylic acid |
2260935-87-1 | 95% | 5g |
$3543.00 | 2023-12-18 | |
Aaron | AR028791-5g |
5-fluoro-3-methylthiophene-2-carboxylic acid |
2260935-87-1 | 95% | 5g |
$3897.00 | 2025-02-15 | |
1PlusChem | 1P02870P-250mg |
5-fluoro-3-methylthiophene-2-carboxylic acid |
2260935-87-1 | 95% | 250mg |
$657.00 | 2023-12-18 | |
Aaron | AR028791-10g |
5-fluoro-3-methylthiophene-2-carboxylic acid |
2260935-87-1 | 95% | 10g |
$5767.00 | 2023-12-15 | |
1PlusChem | 1P02870P-100mg |
5-fluoro-3-methylthiophene-2-carboxylic acid |
2260935-87-1 | 95% | 100mg |
$479.00 | 2023-12-18 | |
1PlusChem | 1P02870P-2.5g |
5-fluoro-3-methylthiophene-2-carboxylic acid |
2260935-87-1 | 95% | 2.5g |
$2414.00 | 2023-12-18 | |
Aaron | AR028791-1g |
5-fluoro-3-methylthiophene-2-carboxylic acid |
2260935-87-1 | 95% | 1g |
$1361.00 | 2025-02-15 |
5-fluoro-3-methylthiophene-2-carboxylic acid 関連文献
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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9. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
5-fluoro-3-methylthiophene-2-carboxylic acidに関する追加情報
5-Fluoro-3-Methylthiophene-2-Carboxylic Acid: A Comprehensive Overview
5-Fluoro-3-methylthiophene-2-carboxylic acid (CAS No. 2260935-87-1) is a chemically synthesized compound with a unique structure that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of thiophene derivatives, which are known for their aromaticity and versatile chemical properties. The presence of a fluorine atom at the 5-position and a methylthio group at the 3-position, along with a carboxylic acid functional group at the 2-position, imparts distinct electronic and steric characteristics to the molecule. These features make 5-fluoro-3-methylthiophene-2-carboxylic acid a valuable substrate for various applications.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 5-fluoro-3-methylthiophene-2-carboxylic acid through a combination of nucleophilic aromatic substitution and cross-coupling reactions. Researchers have explored the use of transition metal catalysts, such as palladium complexes, to facilitate these reactions under mild conditions. The development of scalable synthesis routes has significantly enhanced the availability of this compound for both academic and industrial purposes.
The electronic properties of 5-fluoro-3-methylthiophene-2-carboxylic acid make it an attractive candidate for applications in organic electronics. Its ability to act as an electron-deficient aromatic system has been exploited in the design of novel materials for organic photovoltaics (OPVs) and field-effect transistors (FETs). Recent studies have demonstrated that incorporating this compound into conjugated polymers can improve charge transport properties, leading to enhanced device performance.
In the pharmaceutical industry, 5-fluoro-3-methylthiophene-2-carboxylic acid has shown potential as a lead compound for drug discovery. Its unique structure allows for modulation of pharmacokinetic properties, such as solubility and bioavailability, which are critical factors in drug development. Researchers have investigated its ability to inhibit key enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent for various diseases.
The environmental impact of 5-fluoro-3-methylthiophene-2-carboxylic acid has also been a topic of interest. Studies have examined its biodegradability and toxicity profiles under different environmental conditions. These investigations are crucial for ensuring the sustainable use of this compound in industrial applications while minimizing its ecological footprint.
Furthermore, 5-fluoro-3-methylthiophene-2-carboxylic acid has been utilized as a building block in supramolecular chemistry. Its ability to form hydrogen bonds and π–π interactions makes it suitable for constructing self-assembled structures with tailored functionalities. Such structures hold promise for applications in sensing, catalysis, and drug delivery systems.
In conclusion, 5-fluoro-3-methylthiophene-2-carboxylic acid (CAS No. 2260935-87-1) is a versatile compound with diverse applications across multiple disciplines. Ongoing research continues to uncover new insights into its chemical properties and potential uses, solidifying its position as an important molecule in modern chemistry.
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